REACTION_CXSMILES
|
C(OC(=O)C)(=[O:3])C.[Mn]([O-])(=O)(=O)=O.[K+].[CH:14]([NH:16][C:17]1[S:18][CH:19]=[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])[N:21]=1)=[O:15]>C(O)(=O)C>[CH:14]([NH:16][C:17]1[S:18][CH:19]=[C:20]([C:22](=[O:3])[C:23]([O:25][CH2:26][CH3:27])=[O:24])[N:21]=1)=[O:15] |f:1.2|
|
Name
|
manganous acetate tetrahydrate
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NC=1SC=C(N1)CC(=O)OCC
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)N=C1SC=C(N1)CC(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 minutes in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 130° to 135° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 30 minutes at 130° to 135° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 hours at 38° to 40° C. under introduction of air at the rate of 6000 ml
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
The precipitates were washed with acetic acid and water in turn
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1SC=C(N1)C(C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |